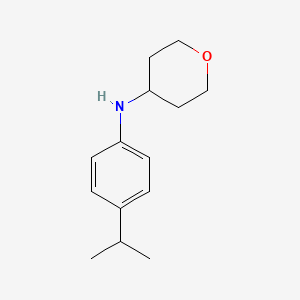
N-(3-Fluoro-4-methoxyphenyl)tetrahydro-2H-pyran-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Fluoro-4-methoxyphenyl)tetrahydro-2H-pyran-4-amine is an organic compound that features a tetrahydropyran ring substituted with an amine group and a 3-fluoro-4-methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Fluoro-4-methoxyphenyl)tetrahydro-2H-pyran-4-amine typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the cyclization of a suitable precursor, such as a 1,5-diol, under acidic conditions.
Introduction of the Amine Group: The amine group can be introduced via reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Attachment of the 3-Fluoro-4-methoxyphenyl Group: This step often involves a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound is reacted with a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Fluoro-4-methoxyphenyl)tetrahydro-2H-pyran-4-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The aromatic ring can be reduced under hydrogenation conditions.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) are often used for hydrogenation reactions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Reduced aromatic compounds.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(3-Fluoro-4-methoxyphenyl)tetrahydro-2H-pyran-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of N-(3-Fluoro-4-methoxyphenyl)tetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the fluorinated aromatic ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-Fluoro-4-methylphenyl)tetrahydro-2H-pyran-4-amine
- N-(3-Chloro-4-methoxyphenyl)tetrahydro-2H-pyran-4-amine
- N-(3-Fluoro-4-methoxyphenyl)piperidine-4-amine
Uniqueness
N-(3-Fluoro-4-methoxyphenyl)tetrahydro-2H-pyran-4-amine is unique due to the presence of both a fluorinated aromatic ring and a tetrahydropyran ring. This combination imparts specific physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in drug discovery and development.
Propiedades
IUPAC Name |
N-(3-fluoro-4-methoxyphenyl)oxan-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2/c1-15-12-3-2-10(8-11(12)13)14-9-4-6-16-7-5-9/h2-3,8-9,14H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPCCTCGAFYFGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2CCOCC2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(trifluoromethyl)phenyl]oxan-4-amine](/img/structure/B7863915.png)



![N-{[4-(Difluoromethoxy)phenyl]methyl}oxan-4-amine](/img/structure/B7863948.png)


![Methyl 2-[(oxan-4-yl)amino]benzoate](/img/structure/B7863971.png)


![N-[(4-ethoxyphenyl)methyl]oxan-4-amine](/img/structure/B7863994.png)
![N-[(4-ethylphenyl)methyl]oxan-4-amine](/img/structure/B7863995.png)
![N-[(3,4-difluorophenyl)methyl]oxan-4-amine](/img/structure/B7863998.png)
